KOdiA-PC, or 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine, is an oxidized phospholipid species. [, , , , , ] It belongs to a class of lipids known as oxidized glycerophosphatidylcholine species (oxGPCCD36) characterized by a terminal γ-hydroxyl (or oxo)-α,β-unsaturated carbonyl group on the sn-2 acyl chain. [] These oxidized phospholipids can be found on the surface of lipoprotein particles. [] KOdiA-PC has been identified as a high-affinity ligand for the transmembrane protein CD36. [, ] This interaction makes KOdiA-PC a valuable tool in scientific research, particularly in studies investigating CD36 function and related biological pathways. [, , , , , , ]
KOdiA-PC is synthesized through a multi-step process involving the oxidation of low-density lipoprotein particles. The synthesis typically begins with the isolation of phosphatidylcholine species from these particles. Following this, specific oxidation reactions are conducted to introduce keto groups into the fatty acid chains at the sn-2 position, resulting in the formation of KOdiA-PC .
The synthesis involves:
KOdiA-PC has a complex molecular structure characterized by a palmitoyl group at the sn-1 position and a fragmented oxidized short-chain fatty acid at the sn-2 position. The exact molecular formula for KOdiA-PC is CHNOP, with a molecular weight of approximately 409.47 g/mol .
The structural representation can be summarized as follows:
This unique structure allows KOdiA-PC to interact effectively with biological receptors such as CD36.
KOdiA-PC participates in several chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for KOdiA-PC involves its interaction with the CD36 scavenger receptor. Upon binding to CD36, KOdiA-PC modulates various signaling pathways that are crucial in inflammatory responses. Specifically, it interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor for Toll-like receptor 4 (TLR4). This interaction leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-beta (IFN-β) .
The biochemical pathways affected include:
KOdiA-PC exhibits several notable physical and chemical properties:
Key chemical properties include:
KOdiA-PC has diverse applications across multiple scientific fields:
The investigation of oxidized phospholipids (OxPLs) emerged from research on low-density lipoprotein (LDL) oxidation in atherosclerosis during the late 20th century. Early studies established that oxidized LDL (oxLDL) accumulation in arterial walls drives foam cell formation and plaque development through scavenger receptor uptake, bypassing normal lipid regulation [3]. This process was subsequently linked to specific oxidized phospholipid components generated through non-enzymatic peroxidation of membrane polyunsaturated fatty acids. Among these, phosphatidylcholines with oxidatively truncated sn-2 residues were identified as key mediators of vascular inflammation [3] [5]. The discovery that these compounds serve as damage-associated molecular patterns (DAMPs) provided a mechanistic bridge between lipid peroxidation and chronic inflammation in atherosclerosis. KOdiA-PC (1-O-hexadecyl-2-O-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine) emerged as a structurally defined entity within this class when mass spectrometry analyses revealed its enrichment in atherosclerotic lesions and its specific receptor interactions [3].
Table 1: Key Research Milestones in Oxidized Phospholipid Biology
Year Range | Research Focus | Critical Finding |
---|---|---|
1980-1990 | oxLDL in atherogenesis | Identified oxLDL uptake via scavenger receptors |
1995-2005 | Specific OxPL isolation | Characterized KOdiA-PC/POVPC/PGPC in lesions |
2005-2010 | Receptor-ligand mapping | Defined CD36-KOdiA-PC binding specificity |
2010-Present | Membrane biophysics | Established "lipid whisker" presentation model |
KOdiA-PC (1-(Palmitoyl)-2-(5-keto-6-octene-dioyl) phosphatidylcholine) belongs to the truncated oxidized phosphatidylcholine subclass characterized by a shortened, oxidized sn-2 acyl chain bearing terminal keto and carboxyl groups [1] [4]. Its systematic name (1-Palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine) reflects the C8 dicarbonyl structure at the sn-2 position, distinguishing it from other oxidation products like POVPC (C5 aldehyde) or PGPC (C5 dicarboxylic acid) [3]. Nuclear magnetic resonance and mass spectrometry confirmed its molecular formula as C~32~H~58~NO~11~P (molecular weight 663.77 g/mol) [4].
Biophysical studies demonstrated that oxidation-induced polarity changes force the truncated acyl chain to reorient from the membrane bilayer interior toward the aqueous phase—the "lipid whisker" phenomenon [5]. This structural rearrangement exposes the oxidized moiety for receptor recognition, enabling KOdiA-PC to serve as a high-affinity ligand for the scavenger receptor CD36. Binding analyses revealed KOdiA-PC interacts with the CD36 receptor through electrostatic and hydrophobic interactions involving lysine residues within the receptor's hydrophobic tunnel [4]. This specific interaction triggers CD36-dependent signaling pathways that promote oxLDL internalization and foam cell formation, establishing KOdiA-PC's role as a molecular bridge between lipid peroxidation and atherosclerotic lesion progression [1] [3].
Table 2: Structural and Functional Comparison of Key Oxidized Phospholipids
Compound | Abbreviation | sn-2 Chain Structure | Primary Receptor | Pathological Role |
---|---|---|---|---|
KOdiA-PC | KOdiA-PC | 5-keto-6-octene-dioyl | CD36 | Foam cell formation |
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine | POVPC | 5-oxovaleroyl | Unknown | Monocyte adhesion |
1-palmitoyl-2-glutaroyl-sn-glycero-phosphocholine | PGPC | Glutaroyl | Scavenger receptors | Neutrophil binding |
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine | PONPC | 9-oxo-nonanoyl | CD36 | Endothelial dysfunction |
KOdiA-PC is systematically named according to IUPAC conventions as 1-palmitoyl-2-(5-keto-6-octene-dioyl)-sn-glycero-3-phosphocholine, with "KOdiA" denoting its keto-octene-dioic acid substituent [1] [4]. It falls within the broader category of truncated oxidized phosphatidylcholines—glycerophospholipids featuring shortened sn-2 chains (typically C5-C9) with oxygenated functional groups (carbonyl, carboxyl, or aldehyde) resulting from free radical-mediated cleavage of polyunsaturated fatty acids [3]. This distinguishes it from:
The compound's CAS registry number (439904-33-3) provides a unique identifier for chemical databases and commercial sourcing [4]. Its structural features include:
This specific configuration enables both membrane incorporation (via hydrophobic palmitoyl chain) and receptor recognition (via exposed oxidized chain), positioning KOdiA-PC as a structurally and functionally distinct entity within the oxidized phospholipid spectrum.
Table 3: Standardized Nomenclature and Classification of KOdiA-PC
Nomenclature System | Designation | Significance |
---|---|---|
IUPAC Name | 1-Palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine | Specifies stereochemistry (sn) and carbonyl positions |
Common Abbreviation | KOdiA-PC | Indicates keto-octene-dioic acid modification |
CAS Registry | 439904-33-3 | Unique chemical identifier |
Lipid MAPS Class | Oxidized phosphatidylcholine (OxPC) | Categorizes within oxidized glycerophospholipids |
Chemical Formula | C~32~H~58~NO~11~P | Molecular composition |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1